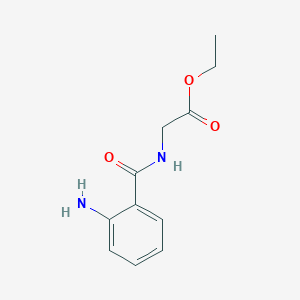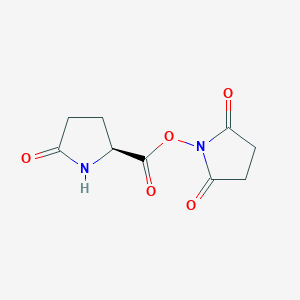![molecular formula C20H20N2O2S B3329446 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide CAS No. 59716-75-5](/img/structure/B3329446.png)
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide
Vue d'ensemble
Description
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPA belongs to the family of thioamides and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to be mediated by its ability to inhibit the activity of various enzymes, including carbonic anhydrase and histone deacetylases. DPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway.
Biochemical and physiological effects:
DPA has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. DPA has also been shown to have a protective effect on neurons by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DPA in lab experiments include its synthetic nature, which allows for precise control over its concentration and purity. Moreover, DPA has been extensively studied, and its properties are well characterized. However, the limitations of using DPA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on DPA. One area of interest is the development of DPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the potential antimicrobial activity of DPA against various bacterial strains. Moreover, further research is needed to fully understand the mechanism of action of DPA and its potential side effects.
Applications De Recherche Scientifique
DPA has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, DPA has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. Furthermore, DPA has also been shown to have antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-2-13-21-17(23)14-25-20-22-18(15-9-5-3-6-10-15)19(24-20)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOXEPILFOJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




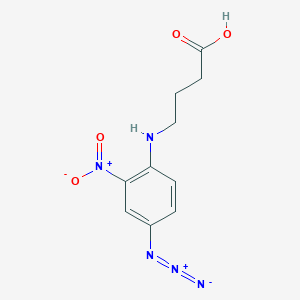

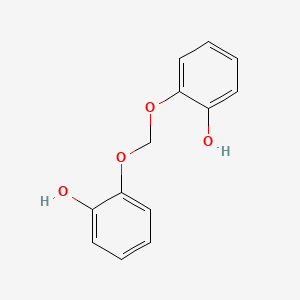
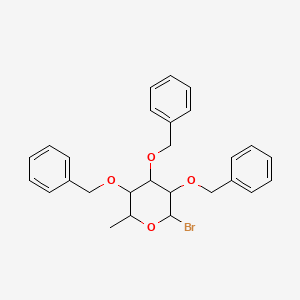
![3-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3329404.png)
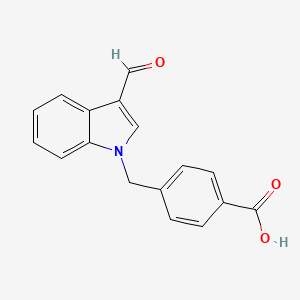
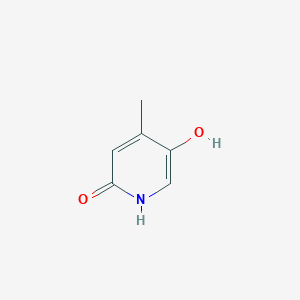
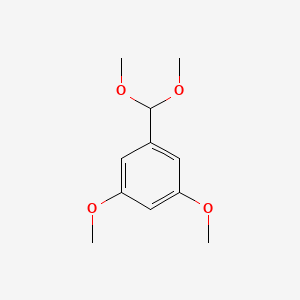

![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
